molecular formula C41H62O15 B12089449 7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

Cat. No.: B12089449
M. Wt: 794.9 g/mol
InChI Key: BRAQGYOYQRQKSH-UHFFFAOYSA-N
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Description

7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[145104,1305,10019,22]docosa-1(21),10-dien-14-one is a complex organic compound with a unique structure It is characterized by multiple hydroxyl and methoxy groups attached to a pentacyclic core

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the subsequent attachment of hydroxyl and methoxy groups. The synthetic route typically starts with simpler precursors that undergo cyclization reactions to form the core structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the pentacyclic core can provide structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target molecules and the context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    5-Hydroxy-8-methoxypsoralen: Another compound with hydroxyl and methoxy groups, but with a different core structure.

    7-Hydroxy-5,8-dimethoxyflavone: A flavone derivative with similar functional groups but a simpler structure.

    4-Hydroxy-2-quinolone: A quinolone derivative with hydroxyl groups but a different core structure The uniqueness of 7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[145104,1305,10

Properties

Molecular Formula

C41H62O15

Molecular Weight

794.9 g/mol

IUPAC Name

7-hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3

InChI Key

BRAQGYOYQRQKSH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O

Origin of Product

United States

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